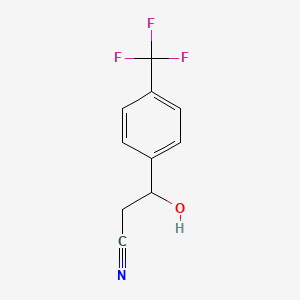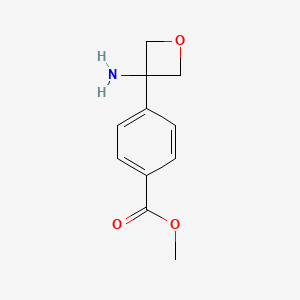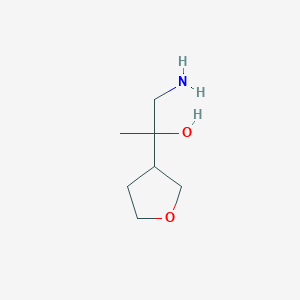
1-(2-Bromophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)prop-2-en-1-one is an organic compound characterized by a bromine atom attached to the second position of a benzene ring, which is also connected to a prop-2-en-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)prop-2-en-1-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction. In this reaction, 2-bromobenzene is treated with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Chemical Reactions Analysis
1-(2-Bromophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound to 2-bromo-1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
2-Bromobenzaldehyde (from oxidation).
2-Bromo-1-phenylethanol (from reduction).
Various substituted phenyl compounds (from substitution reactions).
Scientific Research Applications
1-(2-Bromophenyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(2-Bromophenyl)prop-2-en-1-one is similar to other bromophenyl compounds, such as 2-bromophenol and 2-bromoacetophenone. its unique structure, particularly the presence of the prop-2-en-1-one group, distinguishes it from these compounds and influences its reactivity and applications.
Comparison with Similar Compounds
2-Bromophenol
2-Bromoacetophenone
2-Bromobenzaldehyde
2-Bromo-1-phenylethanol
Properties
CAS No. |
71095-56-2 |
|---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-(2-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 |
InChI Key |
JKYQOVMRGRKWQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


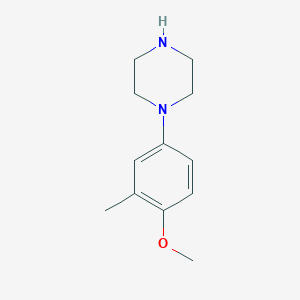

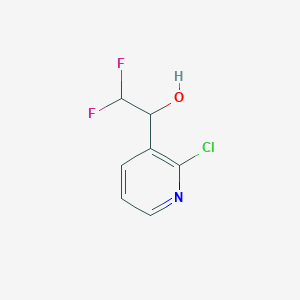
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)
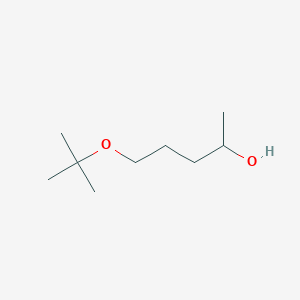
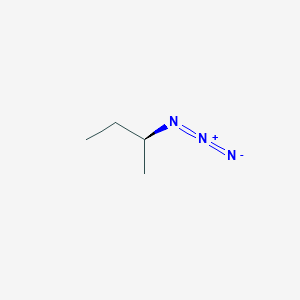
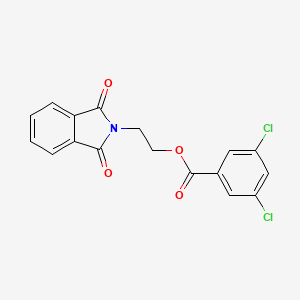
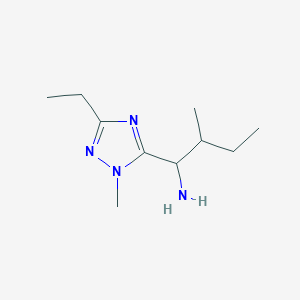
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

